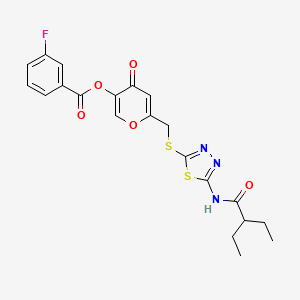

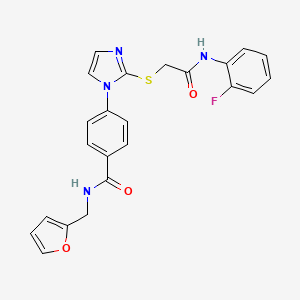

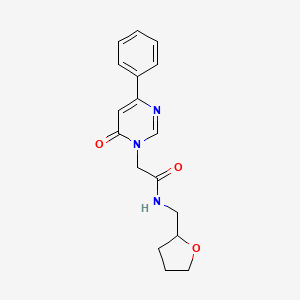

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide, also known as 2-CN-3MP-4MP, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. 2-CN-3MP-4MP is a derivative of amide, which is a functional group consisting of a carbonyl group bonded to a nitrogen atom or group. 2-CN-3MP-4MP has been investigated for its potential use as an intermediate in the synthesis of organic compounds and its role in the regulation of various biochemical and physiological processes.

Applications De Recherche Scientifique

Mechanofluorochromic Properties

The compound 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is related to a class of compounds that exhibit mechanofluorochromic properties. A study highlighted that structurally similar derivatives show different optical properties due to their distinct face-to-face stacking modes. These properties are crucial in developing materials for optical devices and sensors (Qing‐bao et al., 2015).

Corrosion Inhibition

Another significant application is in corrosion inhibition. A study demonstrated that certain acrylamide derivatives structurally related to 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide are effective corrosion inhibitors for copper in nitric acid solutions. The compounds were characterized and their inhibitory action was confirmed through various analytical methods, highlighting their potential in metal protection and conservation (Ahmed et al., 2022).

Antioxidant and Anticancer Activity

The compound is also structurally related to certain derivatives known for their antioxidant and anticancer activities. A research study synthesized novel derivatives and screened their antioxidant activity, finding some to be more potent than ascorbic acid. Additionally, the anticancer activity of these compounds was tested against different cancer cell lines, indicating their potential in medical research and drug development (I. et al., 2020).

Interaction Studies and Molecular Structure

Studies have also explored the crystal packing and molecular interactions of compounds related to 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide. The interactions such as N⋯π and O⋯π, rather than direct hydrogen bonding, were found to be significant in determining the crystal packing and molecular structure, which is essential in the field of crystal engineering and material science (Zhenfeng et al., 2011).

Propriétés

IUPAC Name |

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNJMAVTKONYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide](/img/structure/B2627235.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)

![1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2627245.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)

![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)